2,2-Diethoxyethane-1,1-diol
Description
Contextualization within Geminal Diol and Acetal (B89532) Chemistry
Geminal diols, or gem-diols, are primarily known as the hydrated forms of aldehydes and ketones. researchgate.netthegoodscentscompany.com The equilibrium between the carbonyl compound and the gem-diol in an aqueous solution is highly dependent on the electronic and steric nature of the substituents. researchgate.net For most ketones and many aldehydes, the equilibrium favors the carbonyl form. However, for simple aldehydes like formaldehyde, the gem-diol (methanediol) is the predominant species in water. researchgate.netthegoodscentscompany.com The stability of a gem-diol is significantly increased by the presence of electron-withdrawing groups on the adjacent carbon, which destabilize the parent carbonyl group. researchgate.net
2,2-Diethoxyethane-1,1-diol is the geminal diol, or hydrate (B1144303), of the aldehyde 2,2-diethoxyacetaldehyde. The structure of this compound combines the gem-diol functionality with an acetal group. Acetals are di-ethers of gem-diols and are generally stable compounds, often employed as protecting groups for carbonyls in organic synthesis due to their resistance to basic and nucleophilic conditions. niscpr.res.inymdb.camalariaworld.org The presence of the diethoxyacetal moiety, C(OCH₂CH₃)₂, on the carbon adjacent to the gem-diol center influences the electronic environment and stability of the molecule.
The formation of this compound occurs through the nucleophilic addition of water to the carbonyl group of 2,2-diethoxyacetaldehyde. This reaction is reversible, and the diol can readily eliminate a molecule of water to regenerate the aldehyde. thegoodscentscompany.com
Significance as a Hydrated Acetal Species
The primary significance of this compound lies in its identity as a hydrated acetal. This term describes its nature as a transient intermediate in the hydrolysis of related, more complex acetals. For instance, the hydrolysis of an orthoester derivative under acidic conditions can proceed through an intermediate like 2,2-diethoxyacetaldehyde, which would exist in equilibrium with this compound in the aqueous medium before further hydrolysis.
The stability of the compound is limited. The acetal functional group is susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the ethoxy groups to form glyoxal (B1671930) and ethanol (B145695). Furthermore, like most non-stabilized gem-diols, it is expected to exist in equilibrium with its aldehyde form in solution. Chemical suppliers note that the compound requires cold-chain transportation and storage under an inert atmosphere at 2–8°C, which suggests inherent instability and precludes its use as a common laboratory reagent. Its significance is therefore not as an isolable product but as a key, albeit fleeting, species in reaction pathways involving the formation or hydrolysis of diethoxyacetal-containing structures in aqueous environments.
Overview of Academic Research Domains
Direct academic research focusing on this compound as a central molecule is scarce, which is attributable to its transient nature. However, its structural components and related stable derivatives, such as 2,2-diethoxyethanol (B41559) and 2,2-diethoxyacetaldehyde, feature in several areas of synthetic organic chemistry.
The closely related alcohol, 2,2-diethoxyethanol, serves as a valuable building block for introducing the diethoxyethyl group into molecules. researchgate.net It has been utilized in the synthesis of N2′-branched acyclic nucleoside phosphonates, which were investigated as potential inhibitors of the Plasmodium falciparum enzyme 6-oxopurine phosphoribosyltransferase, a key target in the development of antimalarial drugs. researchgate.net In these syntheses, 2,2-diethoxyethanol is used as a nucleophile to construct more complex ethers. researchgate.net
Similarly, the corresponding aldehyde, 2,2-diethoxyacetaldehyde, is employed as a precursor in the synthesis of α-amino acetals and other organic intermediates. lookchem.com Since this compound is the direct hydrate of this aldehyde, its implicit role is within the mechanistic steps of reactions conducted in aqueous or acidic media where the aldehyde is either a reactant or product. Therefore, the research domain for this compound is primarily in the study of reaction mechanisms and as an implied intermediate in the synthetic application of its more stable chemical relatives.
Physicochemical and Spectroscopic Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 110596-12-8 |
| Molecular Formula | C₆H₁₄O₄ |
| Molecular Weight | 150.17 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
Table 2: Properties of 2,2-Diethoxyethanol
| Property | Value |
|---|---|
| CAS Number | 621-63-6 chemicalbook.com |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.175 g/mol chemicalbook.com |
| Boiling Point | 167 °C at 760 mmHg chemicalbook.com |
| Density | 0.97 g/cm³ chemicalbook.com |
| Refractive Index | 1.4160 chemicalbook.com |
| Water Solubility | Miscible nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | Hydrated 2,2-diethoxyacetaldehyde |
| 2,2-Diethoxyacetaldehyde | - |
| 2,2-Diethoxyethanol | Glycolaldehyde (B1209225) diethyl acetal chemicalbook.com |
| 1,1-Diethoxyethane | Acetaldehyde diethyl acetal |
| Formaldehyde | Methanal |
| Methanediol | Formaldehyde monohydrate |
| Glyoxal | - |
| Ethanol | Ethyl alcohol |
| Plasmodium falciparum | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O4 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2,2-diethoxyethane-1,1-diol |
InChI |
InChI=1S/C6H14O4/c1-3-9-6(5(7)8)10-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
MYOMWIWWWOELDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(O)O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches to 2,2-Diethoxyethane-1,1-diol
The synthesis of this compound is not typically a direct, one-step process but rather involves the formation of its aldehyde precursor, which exists in equilibrium with the diol form in the presence of water.
Glyoxal (B1671930) serves as a fundamental building block for the synthesis of this compound. wikipedia.orgatamankimya.com Commercial glyoxal is typically supplied as a 40% aqueous solution, where it exists in hydrated and oligomerized forms. wikipedia.orgatamankimya.com
The compound this compound is the hydrate (B1144303) of 2,2-diethoxyethanal, also known as glyoxal diethyl acetal (B89532). Like other small aldehydes, glyoxal and its derivatives readily form geminal diols (hydrates) in aqueous solutions. wikipedia.org This hydration is an equilibrium process where water adds across the carbonyl group of the aldehyde. Therefore, the direct "synthesis" via hydration is the establishment of this chemical equilibrium in water. The formation of the stable diol is facilitated by the presence of the electron-withdrawing acetal group.
The reaction can be represented as: (CH₃CH₂O)₂CHCHO + H₂O ⇌ (CH₃CH₂O)₂CHCH(OH)₂
The primary precursor to this compound is α,α-diethoxyacetaldehyde (2,2-diethoxyethanal). The synthesis of this monoacetal is a crucial step. One documented method involves the reaction of an aqueous solution of glyoxal with ethanol (B145695) in the presence of an acid catalyst. google.com A specific patent details the use of zirconium(IV) sulfate (B86663) as the catalyst for this transformation. google.com In this process, a mixture of aqueous glyoxal, ethanol, and the catalyst is heated to boiling, yielding the desired 2,2-diethoxyethanal, which can then be isolated. google.com
Table 1: Synthesis of 2,2-Diethoxyethanal from Glyoxal
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Product |
|---|
Data sourced from patent literature describing the synthesis of the aldehyde precursor. google.com
Another potential, though less direct, pathway to this compound involves the functionalization of related ethane (B1197151) compounds. For instance, the complete acetalization of glyoxal with ethanol yields 1,1,2,2-tetraethoxyethane. google.com Selective partial hydrolysis of this tetra-acetal could theoretically produce the mono-acetal, 2,2-diethoxyethanal, which would then establish equilibrium with its diol form in the aqueous reaction medium. Additionally, compounds such as 1,1-dichloro-2,2-diethoxyethane could potentially serve as precursors, where hydrolysis of the gem-dichloro group would yield the corresponding aldehyde. nih.gov
Synthesis from Glyoxal and its Derivatives
Catalytic Strategies in Acetal and Diol Synthesis
Catalysis is central to the efficient synthesis of acetals from aldehydes and alcohols. These same principles apply to the formation of the precursors of this compound.
The formation of acetals, such as 2,2-diethoxyethanal, from an aldehyde (glyoxal) and an alcohol (ethanol) is an acid-catalyzed equilibrium reaction. sci-hub.boxgoogle.com The reaction proceeds through the formation of a hemiacetal intermediate. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating a nucleophilic attack by an ethanol molecule to form the hemiacetal. masterorganicchemistry.com A subsequent acid-catalyzed dehydration and attack by a second ethanol molecule would lead to the full acetal, 1,1,2,2-tetraethoxyethane. masterorganicchemistry.com To synthesize the monoacetal, reaction conditions must be carefully controlled.
A variety of acid catalysts can be employed for these reactions. Historically, strong mineral acids like sulfuric acid were used in homogeneous catalysis. sci-hub.box However, due to environmental and separation challenges, heterogeneous solid acid catalysts are now preferred. sci-hub.box These include macroporous sulfonic cation exchange resins like Amberlyst-15, which has shown high activity and selectivity in acetalization reactions. google.comresearchgate.net The reaction is governed by equilibrium, and the presence of water, a product of the reaction, can inhibit the reaction rate and shift the equilibrium back towards the reactants. sci-hub.boxresearchgate.net
Table 2: Examples of Acid Catalysts in Acetal Synthesis
| Catalyst Type | Catalyst Name | Phase | Key Characteristics |
|---|---|---|---|
| Ion-Exchange Resin | Amberlyst-15 | Solid | High acidity, good thermal stability, reusable. researchgate.net |
| Mineral Acid | Sulfuric Acid | Liquid | Homogeneous catalyst, high activity, difficult to separate. sci-hub.box |
| Zeolite | Zeolite Y, Mordenite | Solid | Shape-selective, solid acid, varying acidity. sci-hub.box |
This table summarizes various types of acid catalysts used in the synthesis of acetals, such as 1,1-diethoxyethane, which follows a similar principle to the formation of glyoxal diethyl acetal. sci-hub.boxresearchgate.net
Role of Lewis Acid Catalysts in Diol Transformations
Lewis acids are pivotal in organic chemistry for their ability to act as electron pair acceptors, thereby activating substrates for various transformations. In the context of diol and acetal chemistry, Lewis acids catalyze reactions such as the formation of acetals, rearrangements, and cycloadditions. They function by coordinating to an electronegative atom, typically oxygen, in the substrate, which enhances the reactivity of the molecule toward nucleophilic attack or bond cleavage.
Common Lewis acids based on metals like aluminum, boron, titanium, and tin are frequently employed. For instance, in the Mukaiyama aldol (B89426) reaction, the Lewis acid catalyst is crucial for stereoselectivity, particularly when the aldehyde substrate can chelate to the metal center, forming a rigid cyclic intermediate that directs the incoming nucleophile. wikipedia.org Similarly, Lewis acid-catalyzed vinyl acetal rearrangements of substrates like 4,5-dihydro-1,3-dioxepines can be controlled to produce either cis- or trans-2,3-disubstituted tetrahydrofurans with high stereoselectivity depending on the reaction conditions. nih.gov Lower temperatures generally favor the formation of the cis product, while higher temperatures yield the trans isomer. nih.gov
The choice of Lewis acid and associated ligands can significantly influence both reactivity and selectivity. Chiral ligands are often incorporated to achieve asymmetric catalysis, making this an important strategy in the synthesis of enantiomerically pure compounds. wikipedia.org
Investigation of Heterogeneous and Homogeneous Catalytic Systems
The synthesis of acetals, such as the related compound 1,1-diethoxyethane from ethanol and acetaldehyde, provides a model for understanding the catalytic systems applicable to this compound. Both heterogeneous (solid-phase) and homogeneous (solution-phase) catalysts are effective for this transformation.
Homogeneous Catalysis: Strong liquid inorganic acids like sulfuric and phosphoric acids have traditionally been used. sci-hub.box These systems are effective but pose environmental and separation challenges. sci-hub.box More advanced homogeneous systems include organometallic complexes which can offer high selectivity under mild conditions.
Heterogeneous Catalysis: To overcome the drawbacks of liquid acids, solid acid catalysts are preferred. sci-hub.box A variety of materials have been tested, including:
Zeolites
Montmorillonite clays (B1170129)
Sulfonic ion-exchange resins (e.g., Amberlyst-15) sci-hub.boxresearchgate.net
Amorphous fluid catalytic cracking (FCC) catalysts researchgate.net
In a comparative study for the synthesis of 1,1-diethoxyethane, a sulfonic ion-exchange resin demonstrated superior performance, reaching equilibrium conversion values rapidly. sci-hub.boxresearchgate.net The study noted that while all tested solid acids were active, a clear correlation between catalyst activity and properties like acidity amount or physical characteristics was not immediately apparent. sci-hub.box The presence of water, a byproduct of the reaction, was found to have an inhibitory effect on the reaction rate. sci-hub.box
| Catalyst Type | Phase | Advantages | Disadvantages | Example |
| Inorganic Acids | Homogeneous | High activity | Corrosive, difficult to separate | Sulfuric Acid |
| Ion-Exchange Resins | Heterogeneous | High activity, easily separable, reusable | Potential for lower thermal stability | Amberlyst-15 |
| Zeolites | Heterogeneous | High thermal stability, shape selectivity | Potential for diffusional limitations | Mordenite |
| Montmorillonite Clays | Heterogeneous | Inexpensive, readily available | Lower activity compared to resins | K10 Montmorillonite |
Stereoselective Synthesis and Derivatives
Diastereoselective Approaches in Diol and Acetal Synthesis
Achieving stereocontrol is a fundamental goal in organic synthesis. For diols and their protected acetal forms, diastereoselective methods are employed to control the relative configuration of newly formed stereocenters. The Woodward–Prevost reaction and epoxidation followed by ring-opening are classical methods that proceed through cyclic intermediates to define the product's stereochemistry. rsc.org
In modern synthesis, catalyst control is often used to achieve high diastereoselectivity. For example, 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, can produce densely substituted pyrrolidines with high diastereoselectivity, generating up to four stereogenic centers in a controlled manner. nih.gov The chiral sulfinyl group on the azadiene directs the stereochemical outcome of the cycloaddition. nih.gov Similarly, Lewis acid-catalyzed reactions can establish specific stereochemistry, as seen in the formation of rigid cyclic intermediates that guide nucleophilic attack away from the bulkiest substituent. wikipedia.org
Electrochemical Methods for Protected Diol Derivatives
Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods, often avoiding the need for transition metal catalysts or external oxidizing agents. rsc.orgrsc.org An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes and N,N-dimethylformamide (DMF). rsc.orgrsc.org
This process involves the following key steps:
Electrochemical oxidation of the alkene to form a radical cation. rsc.org
Nucleophilic attack by DMF.
Further oxidation and capture of the resulting carbocation by a trifluoroacetate (B77799) ion.
A second nucleophilic attack by DMF, which proceeds with high syn-diastereoselectivity. rsc.org
This method provides a direct, single-step route to a variety of formyl-protected syn-1,2-diols. rsc.orgresearchgate.net The formyl protecting groups can be easily removed to yield the free diols, highlighting the synthetic utility of this approach. rsc.org Electro-organic reactions are recognized for their high regioselectivity, tolerance of various functional groups, and broad substrate applicability. researchgate.net
| Method Feature | Description |
| Driving Force | Electrical Current |
| Catalyst | Typically catalyst-free; avoids transition metals. rsc.orgrsc.org |
| Oxidant | No external chemical oxidant required. rsc.orgrsc.org |
| Stereoselectivity | High syn-diastereoselectivity achieved. rsc.org |
| Process | Operationally simple, single-step synthesis. rsc.orgrsc.org |
Derivatization to Nucleoside-Substituted Compounds
Diols and their protected forms are valuable precursors for synthesizing modified nucleosides, which are important in medicinal chemistry and biotechnology. The hydroxyl groups of a diol can be functionalized or used as attachment points for nucleobases or other moieties. While direct derivatization of this compound to nucleoside compounds is not extensively detailed in the provided context, the principles of diol chemistry allow for such applications. The protected nature of the acetal allows for selective manipulation of other parts of a molecule before deprotection and subsequent reaction at the diol functionality.
Application as a Synthon in Organic Synthesis
A synthon is a conceptual unit within a molecule that aids in planning its synthesis. This compound, or its anhydrous form glyoxal diethyl acetal, serves as a masked equivalent of glyoxal. This "masked" functionality is crucial, as it allows the two-carbon aldehyde unit to be introduced into a molecule without undergoing premature or undesired reactions.
One related and versatile synthon is 1,4-dithiane-2,5-diol, the stable dimer of α-mercapto acetaldehyde. researchgate.net This compound contains both electrophilic and nucleophilic centers, enabling its use in various heterocyclic syntheses, such as the formation of 2-aminothiophenes via the Gewald reaction or polysubstituted tetrahydrothiophenes. researchgate.net Similarly, cyclic acetals like 2-(2-bromoethyl)-1,3-dioxane (B48130) are used as synthons for the 3-oxopropyl carbanion, allowing for the creation of Grignard reagents that are more thermally stable than their acyclic counterparts. orgsyn.org The protected carbonyl group in these synthons is unreactive to the strongly nucleophilic/basic conditions of Grignard reagent formation and subsequent reactions, and can be deprotected later to reveal the aldehyde.
Utility in the Preparation of α,β-Unsaturated Aldehydes
Derivatives of this compound, most notably 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal), serve as crucial C2 synthons for the formation of α,β-unsaturated aldehydes. The acetal group masks the reactive aldehyde functionality, allowing for selective carbon-carbon bond formation. Subsequent hydrolysis of the acetal uncovers the aldehyde, which can then be transformed into the desired unsaturated system.
One common strategy involves the reaction of the carbanion derived from an acetal with an aromatic aldehyde. For instance, 1-(2,2-dimethoxyethyl)-1H-1,2,3-benzotriazole, formed from 2-chloroacetaldehyde dimethylacetal, can be deprotonated with n-butyllithium. This carbanion then attacks an aromatic aldehyde, and subsequent hydrolysis yields 2-triazolylcinnamaldehydes, which are valuable synthons for pyrazole (B372694) synthesis mdpi.com.
Another approach is the Julia-Kocienski reaction. The reaction of 2,2-dimethoxyethyl 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with various aldehydes, followed by a one-pot acid hydrolysis, provides (E)-α,β-unsaturated aldehydes in high yields organic-chemistry.org. The acetal protects the aldehyde during the olefination reaction.
The following table summarizes representative methods for the synthesis of α,β-unsaturated aldehydes utilizing acetal-protected precursors.
| Precursor | Reagents | Key Transformation | Product Type | Yield |
| 1-(2,2-dimethoxyethyl)-1H-1,2,3-benzotriazole | 1. n-BuLi 2. ArCHO 3. Acid Hydrolysis | Condensation/Hydrolysis | 2-Triazolylcinnamaldehydes | High |
| 2,2-dimethoxyethyl 1-phenyl-1H-tetrazol-5-yl sulfone | 1. Base 2. Aldehyde 3. Acid Hydrolysis | Julia-Kocienski Olefination | (E)-α,β-Unsaturated Aldehydes | High |
| Diethyl acetal | 1. Bromine 2. Base/Wittig Reagent 3. Acid Hydrolysis | Wittig Reaction | General α,β-Unsaturated Aldehydes | Variable |
Protection of Carbonyl and Diol Functionalities
The core structure of this compound is its acetal group, which is a fundamental tool for protecting carbonyl functionalities, particularly aldehydes, in multi-step synthesis. Acetal formation is a reversible process, typically achieved by treating the carbonyl compound with an alcohol in the presence of an acid catalyst organic-chemistry.org. The resulting acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, where the free aldehyde would be reactive chem-station.com.
The diethyl acetal of glycolaldehyde (B1209225) (2,2-diethoxyethanol) exemplifies this principle. The aldehyde group is masked, allowing for reactions at the hydroxyl group. Deprotection to regenerate the original aldehyde is readily accomplished by acid-catalyzed hydrolysis organic-chemistry.orglibretexts.org.
Conversely, the same chemical principle is used to protect diols. 1,2- and 1,3-diols can be protected by reacting them with an aldehyde or ketone, such as acetone, to form a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively) chem-station.comyoutube.com. This strategy is crucial in carbohydrate chemistry, where selective protection of specific diol pairs is necessary to carry out regioselective reactions on the polyol structure chem-station.comnih.gov. While this compound itself is not used to protect external diols, its structure is a prime example of the acetal chemistry that underpins this protective strategy.
Key Features of Acetal Protecting Groups:
Formation: Reaction of a carbonyl with two equivalents of an alcohol (or one equivalent of a diol) under acidic conditions.
Stability: Resistant to bases, organometallic reagents, hydrides, and catalytic hydrogenation.
Cleavage: Hydrolysis under aqueous acidic conditions.
Formation of Complex Chemical Structures via Derivatization
Derivatives of this compound are valuable building blocks for constructing more complex and biologically significant molecules. The ability to introduce a protected two-carbon aldehyde unit into a molecule is a powerful synthetic strategy.
Bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane) is a particularly versatile intermediate. It is widely used in the pharmaceutical industry for the synthesis of various drugs. For example, it is a key component in the synthesis of antibiotics like erythromycin (B1671065) and cephalosporins guidechem.comchemicalbook.comnbinno.com. It is also employed in the preparation of compounds used to treat thyroid conditions and other therapeutic agents chemicalbook.comnbinno.com. Furthermore, it serves as a precursor for various heterocyclic systems, including benzofurans and imidazo[1,2-a]pyrimidines, by reacting with substituted phenols or aminopyrimidines chemicalbook.comsigmaaldrich.com.
Another important derivative is 2,2-diethoxyethanol (B41559) (glycolaldehyde diethyl acetal). This compound is utilized in the synthesis of the oxazolomycin family of antibiotics and in the creation of pyrimidine-based inhibitors of phosphodiesterase 7 (PDE7), highlighting its role in medicinal chemistry research chemicalbook.cominnospk.com.
The following table showcases examples of complex structures synthesized from these derivatives.
| Derivative | Synthetic Target | Class of Compound |
| Bromoacetaldehyde diethyl acetal | Erythromycin, Cephalosporins | Antibiotics guidechem.comnbinno.com |
| Bromoacetaldehyde diethyl acetal | 5-Methoxybenzofuran | Heterocycle chemicalbook.com |
| Bromoacetaldehyde diethyl acetal | Chlorphenamine | Antihistamine chemicalbook.com |
| Bromoacetaldehyde diethyl acetal | Imidazo[1,2-a]pyrimidine derivatives | Heterocycle chemicalbook.com |
| 2,2-Diethoxyethanol | Neooxazolomycin | Antibiotic chemicalbook.com |
| 2,2-Diethoxyethanol | Pyrimidine-based PDE7 inhibitors | Pharmaceutical chemicalbook.cominnospk.com |
Reaction Kinetics and Mechanistic Elucidation
Investigation of Detailed Reaction Mechanisms
Hydration and Polymerization Mechanisms of Glyoxal (B1671930)
In aqueous solutions, glyoxal undergoes a rapid and reversible two-step hydration process. researchgate.netmdpi.com The first step involves the addition of one water molecule to one of the aldehyde groups, forming a monohydrate, also known as glyoxal–diol (GLY·1H₂O). researchgate.net This is followed by the hydration of the second aldehyde group to yield a dihydrate, or tetrol species (GLY·2H₂O), which is structurally analogous to an ethanediol derivative. researchgate.netmdpi.com Quantum chemical calculations have shown that glyoxal is completely hydrated in dilute aqueous solutions. mdpi.com
The hydration and polymerization pathways of glyoxal are in competition, with the dominant pathway being highly dependent on the water content or relative humidity (RH). researchgate.netnih.gov
At high RH , hydrolysis is favored. Theoretical calculations suggest that four or more water molecules are required to make the hydrolysis reaction energetically more favorable than polymerization. researchgate.netnih.gov
At intermediate or low RH , polymerization and oligomer formation become more significant. researchgate.netnih.gov
The polymerization can proceed through several mechanisms. For instance, two glyoxal–diol molecules can combine to form an open-chain dimer. researchgate.net This dimer can then undergo intramolecular nucleophilic attack to yield stable cyclic oligomers, such as five-membered dioxolane or six-membered dioxane ring structures. researchgate.net This process of oligomerization is a key pathway for the formation of secondary organic aerosol (SOA) in the atmosphere, as the nonvolatile products remain in the particle phase when cloud or aerosol droplets evaporate. researchgate.netresearchgate.net
The interplay between hydration and subsequent reactions, such as hydrogen abstraction by radicals, is also a critical aspect of glyoxal's atmospheric chemistry. aps.org The presence of a second carbonyl group in glyoxal delocalizes the resulting radical, making hydrogen abstraction from the geminal diol form more favorable than from the aldehydic form. aps.org
| Reaction Type | Key Species | Favored Conditions | Significance |
|---|---|---|---|
| Hydration | Monohydrate (Glyoxal–diol), Dihydrate (Tetrol) | High Relative Humidity / Dilute Aqueous Solutions | Increases effective solubility and uptake into aqueous phase. researchgate.netmdpi.comresearchgate.net |
| Polymerization | Cyclic Dimers (Dioxolane, Dioxane), Oligomers | Intermediate / Low Relative Humidity | Contributes to Secondary Organic Aerosol (SOA) formation. researchgate.netnih.govresearchgate.net |
Analysis of Kinetic and Solvent Isotope Effects
Isotope effects are a powerful tool for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution.
A primary kinetic isotope effect (KIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. ox.ac.uk The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), results in a C–D bond that is stronger and has a lower zero-point vibrational energy than the corresponding C–H bond. ox.ac.uk Consequently, more energy is required to break a C–D bond, leading to a slower reaction rate.
The magnitude of the KIE is expressed as the ratio of the rate constants, kH/kD. For reactions involving the cleavage of a C-H bond in the rate-limiting step, this ratio is typically greater than 1, which is known as a "normal" isotope effect. The rate of a reaction involving a C–H bond can be 6 to 10 times faster than the equivalent reaction with a C–D bond. ox.ac.uk
In the context of glyoxal chemistry, consider an oxidation reaction where a C-H bond of the hydrated form (the ethanediol analog) is abstracted in the rate-determining step. If a deuterated glyoxal analog were used, a significant normal primary KIE (kH/kD > 1) would be expected. This observation would provide strong evidence that the C-H bond cleavage is central to the slowest step of the reaction mechanism. Such studies are crucial in medicinal chemistry, where deuteration is sometimes used to slow metabolic breakdown of drugs.
A solvent isotope effect (SIE) arises when the solvent is changed from, for example, H₂O to deuterium oxide (D₂O). This substitution can influence reaction rates through several mechanisms, particularly in reactions where the solvent is directly involved, such as in proton transfer steps.
In D₂O, all exchangeable protons on the substrate and in the solvent itself are replaced with deuterium. For the oxidation of glyoxal, which exists predominantly as the dihydrate [CH(OH)₂]₂ in aqueous solution, the hydroxyl protons are exchangeable. The effect on the reaction rate depends on the mechanism:
Normal Solvent Isotope Effect (kH₂O/kD₂O > 1) : If the transfer of a hydroxyl proton is part of the rate-limiting step, the reaction will typically be slower in D₂O because the O–D bond is stronger than the O–H bond.
Therefore, studying the oxidation of glyoxal in D₂O can reveal whether O-H bond cleavage is rate-limiting or if other equilibrium processes govern the reaction's kinetics.
Solvent Effects on Reaction Dynamics
The choice of solvent can dramatically alter reaction rates and even change the dominant reaction pathway by differentially stabilizing the reactants, transition states, and products.
Solvent polarity plays a critical role in reaction kinetics. According to the Hughes-Ingold rules, an increase in solvent polarity generally accelerates reactions where the transition state is more charged than the reactants, due to preferential stabilization of the transition state. Conversely, reactions where charge is dispersed or neutralized in the transition state are often slowed by polar solvents.
The composition of the solvent can also have specific and profound effects. In aqueous solutions containing salts, ionic composition becomes a key factor. For glyoxal, sulfate (B86663) ions have been shown to exert a strong, specific interaction that shifts the hydration equilibrium from the unhydrated carbonyl form towards the hydrated diol form. nih.gov This ion-specific effect highlights how solvent composition can directly influence the concentration of the reactive species.
| Solvent Property | Mechanism of Influence | Effect on Glyoxal Reactions | Reference |
|---|---|---|---|
| Polarity | Differential stabilization of reactants vs. transition state. | Can accelerate or decelerate reactions depending on the charge distribution in the transition state. | |
| Composition (e.g., Sulfate Ions) | Specific ion-molecule interactions. | Shifts hydration equilibrium toward the hydrated (diol) form, increasing its concentration. | nih.gov |
| Protic Nature (H-bonding) | Hydrogen bonding with the carbonyl oxygen. | May stabilize the reactant and increase the C-H bond energy, potentially slowing oxidation. |
The ability of a solvent to solvate ions, particularly cations, can be a determining factor in reaction pathways, especially for reactions involving electrolytes or metal catalysts. The free energy of solvation is dominated by strong cation-solvent interactions. aps.org A solvent with high cation-solvating power can effectively surround a cation, stabilizing it and influencing its reactivity and availability.
In reactions catalyzed by metal ions, the solvent's ability to solvate the cation affects the formation and stability of the catalytic complex. The energy required to remove a solvent molecule from the cation's coordination sphere—a necessary step for the reactant to bind to the catalyst—is solvent-dependent.
While direct studies on the effect of cation-solvating power on glyoxal are limited, its relevance can be inferred from related systems. For example, the reaction of glyoxal with ammonium (B1175870) sulfate involves the ammonium cation (NH₄⁺). nih.gov The way water molecules solvate the NH₄⁺ ion will influence its interaction with glyoxal and the subsequent reaction to form nitrogen-containing products like imidazoles. nih.gov The solvent mediates the electrostatic interactions and dictates the local concentration and orientation of the reacting ions, thereby guiding the reaction pathway. Therefore, the choice of solvent and its inherent ability to solvate specific cations can be used to tune the reaction environment and potentially favor one reaction pathway over another.
Advanced Spectroscopic and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled method for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. ethernet.edu.etd-nb.info For 2,2-Diethoxyethane-1,1-diol, ¹H and ¹³C NMR are essential for verifying its structure.
Structural Elucidation and Characterization
The chemical structure of this compound can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. The expected signals, their chemical shifts (δ), multiplicities, and integrations are predicted based on the distinct chemical environments of the protons and carbons within the molecule.
¹H NMR Spectrum: The proton NMR spectrum is expected to show four distinct signals corresponding to the hydroxyl (-OH), methine (-CH), methylene (B1212753) (-CH₂), and methyl (-CH₃) protons. The hydroxyl protons would likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methine proton, being attached to a carbon bearing two oxygen atoms, would be significantly deshielded. The methylene protons of the ethoxy groups are adjacent to an oxygen atom and coupled to the methyl protons, resulting in a quartet. The terminal methyl protons would appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectrum: The carbon NMR spectrum would display four signals corresponding to the different carbon environments. The carbon atom of the diol group (C1) would be the most downfield signal due to being bonded to two hydroxyl groups. The acetal (B89532) carbon (C2) would also be significantly downfield, as it is bonded to two ethoxy groups. The methylene and methyl carbons of the ethoxy groups would appear in the typical upfield region for sp³ hybridized carbons. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | -OH | Variable (e.g., 2.0-5.0) | Singlet (broad) | 2H |
| -CH(OH)₂ | ~5.0 | Singlet | 1H | |
| -O-CH₂-CH₃ | ~3.6 | Quartet | 4H | |
| -O-CH₂-CH₃ | ~1.2 | Triplet | 6H | |
| ¹³C NMR | -CH(OH)₂ | ~90-100 | - | - |
| -CH(OEt)₂ | ~100-110 | - | - | |
| -O-CH₂-CH₃ | ~60-70 | - | - | |
| -O-CH₂-CH₃ | ~15 | - | - |
Determination of Enantiomeric Purity for Chiral Diol Derivatives
While this compound itself is achiral, its derivatives can be chiral. NMR spectroscopy provides a powerful method for determining the enantiomeric purity of such chiral diols. This is typically achieved by using a chiral derivatizing agent (CDA) to convert the pair of enantiomers into a pair of diastereomers. nih.gov These resulting diastereomers have different physical properties and are, therefore, distinguishable by NMR. springernature.com
A common strategy involves reacting the chiral diol with a chiral boric acid, such as a derivative of camphanylboronic acid or an amino acid-based boronic acid, to form stable cyclic diastereomeric esters. rsc.orgrsc.org In the ¹H or ¹³C NMR spectrum of the resulting mixture, at least one set of signals for the two diastereomers will be resolved with different chemical shifts. rsc.orgnih.gov By integrating these well-resolved signals, the ratio of the diastereomers can be accurately determined, which directly corresponds to the enantiomeric excess (ee) of the original chiral diol. nih.govspringernature.com
Isotopic Purity Assessment in Labeled Compounds
NMR spectroscopy is a crucial tool for assessing the isotopic purity and confirming the position of labels in isotopically labeled compounds, such as deuterium-labeled derivatives of this compound. rsc.org Isotopic labeling is essential in various fields, including metabolic studies and as internal standards in quantitative mass spectrometry. rsc.orgresearchgate.net
The incorporation of a deuterium (B1214612) atom in place of a proton leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. This allows for the direct determination of the site of labeling and an estimation of the percentage of incorporation. For more precise quantification, techniques like ²H NMR can be employed, where the deuterium signal is directly observed. acs.org Furthermore, the structural integrity of the labeled compound can be confirmed by analyzing the complete ¹H and ¹³C NMR spectra to ensure no unintended structural changes occurred during the labeling process. rsc.org
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. americanpharmaceuticalreview.commdpi.com These methods are highly effective for identifying functional groups and studying subtle structural details like conformation and hydrogen bonding in this compound.
Conformational Analysis and Hydrogen Bonding Networks
The presence of two hydroxyl groups and flexible ethoxy chains in this compound allows for a variety of conformations and the formation of hydrogen bonding networks. Vibrational spectroscopy is particularly sensitive to these features.
Hydrogen Bonding: The O-H stretching vibration is a powerful probe for hydrogen bonding. In the IR spectrum, non-hydrogen-bonded (free) hydroxyl groups typically show a sharp absorption band around 3600 cm⁻¹. In contrast, hydroxyl groups involved in intramolecular or intermolecular hydrogen bonds exhibit a broad and intense absorption band shifted to a lower frequency (typically 3200-3500 cm⁻¹). pressbooks.publibretexts.org The shape and position of this band can provide information about the strength and nature of the hydrogen bonding network. mdpi.com Raman spectroscopy can also be used to study these networks, often providing complementary information. researchgate.netnih.gov
Conformational Analysis: The conformation of the molecule, particularly the rotation around the C-C and C-O single bonds, influences the vibrational spectra. Different rotational isomers (conformers) will have unique sets of vibrational frequencies, especially in the "fingerprint region" (below 1500 cm⁻¹) of the IR and Raman spectra. nih.gov For molecules with ether linkages, specific C-O-C bending and stretching modes are sensitive to the conformation. researchgate.net By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas phase, liquid, or solid state can be determined.
Identification of Characteristic Functional Group Vibrations
Both IR and Raman spectra of this compound will display characteristic bands corresponding to its specific functional groups. These bands serve as a reliable method for confirming the compound's identity.
O-H Stretch: A strong, broad band in the 3200-3500 cm⁻¹ region of the IR spectrum is characteristic of the hydrogen-bonded hydroxyl groups. pressbooks.pub
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl and methine groups. docbrown.info
C-O Stretch: Strong C-O stretching bands are expected in the 1000-1200 cm⁻¹ region. Ethers typically show a strong C-O-C stretching absorption, while alcohols show a C-O stretch in a similar region. pressbooks.pubdocbrown.info
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | Alcohol | 3200 - 3500 | Strong, Broad |
| C-H stretch | Alkane (CH, CH₂, CH₃) | 2850 - 3000 | Medium to Strong |
| C-O stretch | Ether & Alcohol | 1000 - 1200 | Strong |
| C-H bend | Alkane (CH₂, CH₃) | 1350 - 1470 | Variable |
X-ray Diffraction (XRD) for Structural Insights in Condensed Phases
X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.com By analyzing the diffraction pattern produced when a beam of X-rays interacts with a single crystal of a substance, researchers can determine atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. nih.gov
While specific crystallographic data for this compound is not publicly available, the analysis of related diol structures by XRD has proven invaluable in confirming their stereochemistry and conformational preferences in the solid state. researchgate.net Such an analysis for this compound would provide an unambiguous confirmation of its chemical connectivity and spatial arrangement.
Table 1: Potential Structural Information from XRD of this compound
| Parameter | Type of Information | Significance |
|---|---|---|
| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) | Defines the basic repeating unit of the crystal structure. |
| Atomic Coordinates | (x, y, z) for each atom | Provides the precise location of every atom in the molecule. |
| Bond Lengths & Angles | Interatomic distances and angles | Confirms the covalent structure and identifies any structural strain. |
| Torsional Angles | Dihedral angles | Describes the conformation of the molecule, particularly the orientation of the ethoxy groups. |
| Hydrogen Bonding | Donor-acceptor distances and angles | Details the network of intermolecular interactions governing the crystal's stability. |
Mass Spectrometry (MS) for Fragment Ion Analysis in Structure Determination
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, often leading to its fragmentation into smaller, characteristic charged particles. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable clues about the original structure. libretexts.orgchemguide.co.uk
In the analysis of this compound, electron ionization (EI) would likely induce fragmentation through several predictable pathways characteristic of its functional groups. The molecular ion (M+•) may be weak or absent due to the instability of gem-diols and acetals under EI conditions. rsc.orglibretexts.org
Key fragmentation processes would include:
Alpha-Cleavage: The presence of ether oxygens provides a powerful initiation site for fragmentation. Cleavage of the C-C bond adjacent to an oxygen atom is a dominant pathway for acetals. rsc.org This would lead to the formation of a stable, resonance-stabilized oxonium ion. For the acetal portion of the molecule, the most prominent fragmentation would likely be the loss of an ethoxy radical (•OCH2CH3) or an ethyl radical (•CH2CH3).
Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O) from the molecular ion. The gem-diol moiety would be susceptible to this loss.
Loss of Ethanol (B145695): Elimination of a neutral ethanol molecule (CH3CH2OH) is another plausible fragmentation pathway.
While a mass spectrum for this compound is not available, the spectrum of the closely related compound 1,1-Diethoxyethane (acetaldehyde diethyl acetal) provides a model for the fragmentation of the acetal portion. nist.gov The major fragments observed are consistent with alpha-cleavage pathways.
Table 2: Major Fragment Ions in the Mass Spectrum of 1,1-Diethoxyethane Data sourced from the NIST Chemistry WebBook. nist.gov
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 103 | [M - CH₃]⁺ | •CH₃ |
| 89 | [M - C₂H₅]⁺ | •C₂H₅ |
| 73 | [M - OC₂H₅]⁺ | •OC₂H₅ |
| 45 | [C₂H₅O]⁺ | •CH(CH₃)OC₂H₅ |
Chromatographic Techniques for Separation and Purity Analysis (e.g., GC-MS for Reaction Products)
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for separating and identifying individual components within a mixture, making it ideal for monitoring reaction progress and assessing the purity of products. nih.gov
The analysis of this compound by GC presents challenges due to its polarity. The two hydroxyl groups can engage in strong hydrogen bonding with the stationary phase of the GC column, which can lead to poor peak shape (tailing) and reduced resolution. sigmaaldrich.com The choice of GC column is therefore critical.
Polar Columns: A polar stationary phase (e.g., modified polyethylene (B3416737) glycol) is often a good choice for separating polar compounds like diols. These columns can provide greater retention and selectivity. sigmaaldrich.comthermofisher.com Specialized phases with acidic functional groups can help mitigate peak tailing for acidic analytes. sigmaaldrich.com
Non-Polar Columns: Alternatively, a non-polar column (e.g., poly(dimethylsiloxane)) can be used. These phases interact less strongly with polar analytes, which can reduce tailing and retention times. However, this may come at the cost of separation efficiency for complex mixtures of polar compounds. sigmaaldrich.com
To improve chromatographic performance, derivatization is a common strategy. The hydroxyl groups of the diol can be converted to less polar ethers or esters. This process reduces the compound's polarity, blocks hydrogen bonding interactions, and results in sharper, more symmetrical peaks.
GC-MS analysis of a reaction mixture containing this compound would allow for its separation from starting materials, byproducts, and solvents. The mass spectrometer detector would then provide mass spectra for each separated component, enabling positive identification by comparing the spectra to known databases or by interpreting the fragmentation patterns as described in the previous section.
Table 3: GC Column Selection Guide for Polar Analytes
| Column Type | Stationary Phase Chemistry | Interaction Type | Suitable For |
|---|---|---|---|
| Polar | Polyethylene Glycol (Wax) | Hydrogen bonding, dipole-dipole | Alcohols, diols, esters, ketones thermofisher.com |
| Intermediate Polarity | Cyanopropylphenyl Polysiloxane | Dipole-dipole, π-π | Separation of polar and non-polar compounds |
| Non-Polar | Polydimethylsiloxane (PDMS) | Dispersive (van der Waals) | General purpose, separation by boiling point sigmaaldrich.com |
Advanced Applications and Industrial Relevance Excluding Prohibited Elements
Role as Intermediates in Fine Chemical Synthesis
2,2-Diethoxyethane-1,1-diol serves as a valuable intermediate in the synthesis of a wide array of fine chemicals, particularly heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. googleapis.com As a stable and easily handled equivalent of the highly reactive glyoxal (B1671930), it offers a strategic advantage in multi-step synthetic sequences. google.com The presence of the acetal (B89532) group acts as a protecting group for one of the aldehyde functions of glyoxal, allowing for selective reactions at the geminal diol end.
The utility of glyoxal monoacetals, such as this compound, in the construction of complex molecular architectures is well-documented. For instance, they are employed in the synthesis of certain heterocycles, which are pivotal scaffolds in medicinal chemistry. googleapis.com The controlled unmasking of the aldehyde from the diol functionality, or the diol's direct participation in condensation reactions, allows for the stepwise construction of intricate molecular frameworks.
Several patented methods highlight the industrial preparation of glyoxal monoacetals, underscoring their importance as intermediates. These processes are often designed to optimize the yield of the monoacetal while minimizing the formation of the corresponding bisacetal. google.comgoogle.com The reaction conditions for these syntheses can be tailored to favor the formation of the desired monoacetal product, which can then be carried forward in subsequent synthetic steps.
| Patent | Key Reactants | Catalyst | Reaction Conditions | Reported Yield of Monoacetal |
|---|---|---|---|---|
| CN103242145A | Glyoxal aqueous solution, Ethanol (B145695) | Acid catalyst (e.g., p-toluenesulfonic acid) | 80 °C, 15 hours | 56% |
| CN101676252A | Glyoxal aqueous solution, Methanol, Methyl formate | Acid catalyst | 70-90 °C, 20-30 hours | 46.55% |
| EP0847976A1 | Glyoxal, Methanol, Tetramethoxyethane | Acid catalyst | Reaction carried to equilibrium (typically 3-8 hours) | Not specified |
Development of Advanced Materials Precursors
The unique structure of this compound makes it a promising candidate as a precursor for advanced materials, particularly in the realm of polymers. The presence of acetal linkages within a polymer backbone can impart desirable properties such as reprocessability, degradability, and recyclability. rsc.org Dialdehydes, from which this compound is derived, are known to be building blocks for polymers. For example, glyoxal can be used to synthesize flexible and strong, albeit insoluble, polymers. rsc.org
The diol functionality of this compound can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters, while the acetal group remains intact. Alternatively, under acidic conditions, the acetal can be hydrolyzed to reveal a second aldehyde group, which can then undergo polymerization. This dual reactivity allows for the design of polymers with complex architectures and tailored properties.
Furthermore, dialdehyde-based materials, such as dialdehyde (B1249045) cellulose, have been extensively studied for a variety of applications, including in the biomedical and environmental sectors. bohrium.com These materials leverage the reactivity of the aldehyde groups for crosslinking and functionalization. By analogy, this compound could serve as a small-molecule crosslinker or a monomer in the synthesis of functional polymers with applications in areas such as hydrogels, resins, and specialty coatings. The incorporation of the diethoxyacetal moiety could enhance properties like solubility and flexibility in the final material.
Contributions to Green Chemistry Methodologies through Efficient Syntheses
The synthesis and application of this compound are also aligned with the principles of green chemistry, which advocate for the development of environmentally benign chemical processes. Traditional methods for acetal synthesis often rely on strong, corrosive mineral acids and can generate significant waste. rsc.org Modern approaches focus on the use of solid acid catalysts, which are more environmentally friendly as they can be easily separated from the reaction mixture and potentially reused. sci-hub.box
Recent advancements in catalysis have led to even greener methods for acetalization. For example, a photo-organocatalytic protocol has been developed for the efficient synthesis of acetals from aldehydes under mild conditions, using a metal-free catalyst and visible light. rsc.orgrsc.orgresearchgate.net Such methodologies reduce the reliance on harsh reagents and energy-intensive processes. Another green approach involves the use of molecular sieves to drive the equilibrium of the acetalization reaction towards the product by adsorbing the water byproduct, leading to higher yields under milder conditions. researchgate.net
| Catalytic System | Key Advantages | Relevance to Green Chemistry |
|---|---|---|
| Homogeneous Mineral Acids (e.g., H₂SO₄) | High reactivity | Corrosive, difficult to separate, waste generation |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | Reusable, easy separation, reduced corrosion | Improved sustainability, waste reduction |
| Photo-organocatalysis (e.g., Thioxanthenone) | Mild conditions, metal-free, visible light source | High energy efficiency, use of renewable energy |
Emerging Research Directions and Future Outlook
Exploration of Sustainable and Efficient Synthetic Routes
The traditional synthesis of acetals often relies on homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. sci-hub.box Modern research is focused on developing greener and more efficient synthetic pathways.
Key Research Findings:
Bio-ethanol as a Feedstock: A significant trend is the use of renewable resources. The synthesis of 1,1-diethoxyethane from bioethanol is a promising green strategy. researchgate.net
Photocatalysis: Photo-organocatalytic methods are being explored for the acetalization of aldehydes. These methods operate under mild, neutral conditions using visible light, offering a green alternative to traditional acid catalysis. rsc.org For instance, a photocatalytic mechanism for the direct synthesis of 1,1-diethoxyethane from ethanol (B145695) has been proposed using TiO2 catalysts. rsc.org
Electrochemical Synthesis: Electrochemical methods provide another sustainable route. 1,1-Diethoxyethane can be selectively synthesized through the electrolysis of ethanol in a proton-exchange membrane (PEM) reactor. In this system, ethanol is electrochemically oxidized to acetaldehyde, and the in-situ generated protons catalyze the subsequent acetalization. researchgate.netresearchgate.net
Heterogeneous Catalysis: The use of solid acid catalysts is a cornerstone of sustainable acetal (B89532) synthesis. Various materials, including zeolites, montmorillonite, and sulfonic ion-exchange resins, have been investigated. researchgate.netconicet.gov.ar These catalysts are easily separable and reusable, minimizing waste.
| Synthetic Route | Catalyst/Method | Key Advantages | Reference |
| From Bioethanol | Acid Catalysts | Renewable feedstock | researchgate.net |
| Photocatalytic Acetalization | Thioxanthenone/TiO2 | Mild conditions, visible light | rsc.orgrsc.org |
| Electrochemical Synthesis | PEM Reactor with Pt/C | In-situ catalyst generation, high faradaic efficiency | researchgate.netresearchgate.net |
| Heterogeneous Catalysis | Zeolites, Sulfonic Resins | Reusability, reduced waste | researchgate.netconicet.gov.ar |
Development of Advanced Computational Models for Complex Chemical Systems
Computational chemistry offers powerful tools to understand reaction mechanisms and predict the behavior of chemical systems, thereby guiding the design of more efficient processes.
Key Research Findings:
Quantum Chemical Studies: Quantum chemical methods are employed to study the reaction paths and kinetics of reactions relevant to acetal formation. For example, the formation of acetaldehyde, a key precursor for 1,1-diethoxyethane, has been modeled on ice clusters to understand its astrochemistry. rsc.orgresearchgate.net These models help in identifying transition states and rate-limiting steps.
Kinetic Modeling: The kinetics of acetal formation are often complex, involving equilibria and potential catalyst deactivation. Kinetic models based on experimental data help in optimizing reaction conditions. For instance, the kinetics of aldehyde flavorant-acetal formation in different solvents have been studied using 1H NMR spectroscopy, providing insights into the influence of the reaction medium. nih.govnih.gov
Mechanism of Hydrolysis: Computational studies also shed light on the reverse reaction—acetal hydrolysis. Understanding the mechanism, whether it proceeds through an A-1 or A-2 pathway, is crucial for controlling the stability of acetals. nih.gov
| Computational Approach | Focus of Study | Key Insights | Reference |
| Quantum Chemistry | Acetaldehyde formation | Reaction pathways, transition states | rsc.orgresearchgate.net |
| Kinetic Modeling | Acetal formation in various solvents | Reaction rates, equilibrium positions | nih.govnih.gov |
| Mechanistic Studies | Acetal hydrolysis | Elucidation of A-1 vs. A-2 mechanisms | nih.gov |
Discovery of Novel Catalysts for Selective Transformations
The development of novel catalysts with high activity, selectivity, and stability is a primary goal in chemical research. For acetal synthesis, this involves moving beyond traditional liquid acids to more sophisticated catalytic systems.
Key Research Findings:
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas and tunable porosity, making them promising catalysts. Lanthanide-based MOFs have been shown to be effective heterogeneous catalysts for the acetalization of benzaldehyde, a model reaction for acetal formation. acs.org
Heteropolyacids: Heteropolyacids, both in their bulk form and immobilized on supports, are strong acid catalysts that can be used for acetalization reactions. mdpi.com Their high acidity allows for efficient catalysis under mild conditions.
Solid Acid Catalysts: Research continues to improve solid acid catalysts. For example, sulfonic ion-exchange resins like Amberlyst have demonstrated superior performance compared to other solid acids in the synthesis of 1,1-diethoxyethane. sci-hub.box However, catalyst deactivation due to water, a byproduct of the reaction, remains a challenge that is being actively investigated. researchgate.net
Photocatalysts: As mentioned earlier, photocatalysts are emerging as a novel class of catalysts for acetal synthesis. The use of materials like TiO2 allows for the direct conversion of ethanol to 1,1-diethoxyethane under UV irradiation. rsc.org
| Catalyst Type | Example | Application | Key Features | Reference |
| Metal-Organic Frameworks | Lanthanide-based MOFs | Benzaldehyde acetalization | High surface area, tunable | acs.org |
| Heteropolyacids | Immobilized on KIT-6 | Glycerol acetalization | Strong acidity, reusable | mdpi.com |
| Sulfonic Ion-Exchange Resins | Amberlyst | 1,1-Diethoxyethane synthesis | High activity | sci-hub.boxresearchgate.net |
| Photocatalysts | TiO2 | Ethanol to 1,1-diethoxyethane | Utilizes light energy | rsc.org |
Interdisciplinary Research Integrating Synthesis, Kinetics, and Theoretical Approaches
The future of chemical research lies in the integration of different disciplines to gain a holistic understanding of chemical processes. For 1,1-diethoxyethane and related compounds, this involves combining synthetic chemistry with kinetic studies and theoretical modeling.
Key Research Findings:
Synthesis and Kinetic Studies: The development of new synthetic routes is often accompanied by detailed kinetic studies to understand the reaction mechanism and optimize conditions. For example, the synthesis of 1,1-diethoxyethane over various acidic catalysts was coupled with kinetic analysis to elucidate the reaction mechanism and the inhibitory effect of water. sci-hub.box
Flavor Chemistry: The formation of 1,1-diethoxyethane is of great interest in food and beverage science, as it is a key flavor component in many alcoholic beverages. wikipedia.org Interdisciplinary research in this area combines analytical chemistry to quantify its presence with sensory science to understand its impact on flavor profiles.
Fuel Additives: 1,1-Diethoxyethane is being investigated as a potential diesel fuel additive. This research integrates chemical engineering for production process design, materials science for catalyst development, and combustion engineering to evaluate its performance and impact on emissions. researchgate.net
Computational and Experimental Synergy: The synergy between computational modeling and experimental work is crucial. Theoretical calculations can predict the most promising catalysts and reaction conditions, which can then be validated in the laboratory. This integrated approach accelerates the discovery and optimization of new chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
